molecular formula C16H20N4O4S B2835497 N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1021206-63-2

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2835497
CAS No.: 1021206-63-2
M. Wt: 364.42
InChI Key: IEHXUNHXSRIANX-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a multifaceted organic compound that has attracted the attention of researchers across various fields. Its unique structure, comprising a pyridazine moiety, a sulfamoyl group, and a butyramide linkage, offers numerous avenues for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multi-step organic reactions:

  • Step 1: Formation of 6-oxopyridazin-1(6H)-yl Ethylamine

    • Starting Material: 6-chloropyridazine

    • Reagents and Conditions: Reaction with ethylenediamine in ethanol, under reflux conditions, yields 6-oxopyridazin-1(6H)-yl ethylamine.

  • Step 2: Synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl Chloride

    • Starting Material: 6-oxopyridazin-1(6H)-yl ethylamine

    • Reagents and Conditions: Reaction with chlorosulfonic acid at low temperatures, followed by neutralization with sodium bicarbonate.

  • Step 3: Formation of this compound

    • Starting Material: N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl chloride

    • Reagents and Conditions: Coupling with 4-aminobutyric acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would involve optimizing reaction conditions and utilizing continuous flow chemistry techniques to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution can occur at the sulfamoyl or butyramide groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Hydrogen gas with Pd/C, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, amines under basic conditions.

Major Products Formed

The major products of these reactions depend on the specific conditions used but generally include oxidized or reduced forms of the parent compound, or products with substituted functional groups.

Scientific Research Applications

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide has broad applications:

  • Chemistry: As an intermediate in organic synthesis, this compound can be used to build more complex molecules.

  • Biology: It may serve as a probe to study enzyme functions due to its unique structural features.

  • Medicine: Potential therapeutic applications in drug design, particularly targeting diseases associated with enzymatic dysfunction.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide exerts its effects is largely determined by its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group may facilitate binding to active sites, while the pyridazine moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)acetamide

  • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)butyramide

Unique Aspects

Compared to these similar compounds, N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide combines features from both the sulfamoylphenyl and pyridazinyl moieties, offering enhanced binding capabilities and a broader range of reactivity, making it a versatile tool in scientific research.

This extensive feature set highlights its potential beyond what similar compounds offer in terms of both reactivity and application versatility.

Properties

IUPAC Name

N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-2-4-15(21)19-13-6-8-14(9-7-13)25(23,24)18-11-12-20-16(22)5-3-10-17-20/h3,5-10,18H,2,4,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHXUNHXSRIANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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